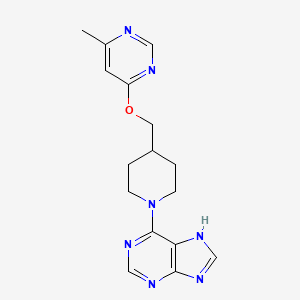

6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-9H-purine

Description

The compound 6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-9H-purine features a purine core substituted at the 6-position with a piperidin-1-yl group. The piperidine ring is further functionalized at the 4-position with a (6-methylpyrimidin-4-yl)oxymethyl moiety. This structure combines heterocyclic diversity (purine, pyrimidine, piperidine) with a flexible ether linkage, making it a candidate for targeting enzymes or receptors that recognize nucleoside-like scaffolds .

Propriétés

IUPAC Name |

6-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-7H-purine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N7O/c1-11-6-13(18-8-17-11)24-7-12-2-4-23(5-3-12)16-14-15(20-9-19-14)21-10-22-16/h6,8-10,12H,2-5,7H2,1H3,(H,19,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRBWRUXJGZOPEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)OCC2CCN(CC2)C3=NC=NC4=C3NC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

This compound is typically synthesized through multi-step organic synthesis methods, involving the formation of the purine ring system followed by the attachment of the piperidine and pyrimidine moieties. Common synthetic routes include:

Formation of the Purine Ring: : Starting from commercially available starting materials such as guanine or hypoxanthine, the purine ring can be constructed using classic methods like the Fischer indole synthesis or other ring-closing reactions.

Attachment of Piperidine Ring: : The piperidine ring is introduced using a nucleophilic substitution reaction where a suitable halogenated purine derivative reacts with a piperidine derivative.

Pyrimidine Modification: : The pyrimidine ring is then modified by attaching a 6-methyl group through direct alkylation or other methods.

Industrial Production Methods

In industrial settings, this compound can be produced using automated synthesis techniques, allowing for large-scale production. Industrial processes emphasize cost-effectiveness and efficiency, often utilizing continuous flow chemistry to enhance yield and reduce reaction times.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: : This compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate, leading to various oxidized derivatives.

Reduction: : Reduction reactions can also be performed, often using reagents like sodium borohydride or lithium aluminum hydride, to produce reduced analogues of the original compound.

Substitution: : The compound readily undergoes nucleophilic and electrophilic substitution reactions, facilitated by the reactive sites on the purine and pyrimidine rings.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reduction: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: : Alkyl halides, amines, alcohols under acidic or basic conditions

Major Products Formed

The major products from these reactions vary depending on the conditions, but generally include oxidized or reduced forms of the original compound, or substituted derivatives where specific atoms or groups have been replaced.

Applications De Recherche Scientifique

This compound has numerous applications across various fields:

Chemistry: : Used as a building block for the synthesis of more complex organic molecules.

Biology: : Studied for its potential as a molecular probe in biochemical assays.

Medicine: : Investigated for its therapeutic potential, particularly in targeting specific biological pathways.

Industry: : Utilized in the development of new materials with unique properties.

Mécanisme D'action

The biological activity of 6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-9H-purine is primarily due to its interaction with specific molecular targets:

Molecular Targets: : This compound can interact with enzymes, receptors, or other proteins, altering their function.

Pathways Involved: : It may modulate signaling pathways, such as kinase signaling cascades, impacting cell function and behavior.

Comparaison Avec Des Composés Similaires

Structural Analogues and Key Modifications

The following table summarizes structurally related compounds, their substituents, and synthetic approaches:

Detailed Analysis of Structural and Functional Differences

Piperidine vs. Piperazine Backbones

- Target compound: Features a piperidine ring, which provides a six-membered saturated nitrogen heterocycle.

- The cyclopropyl-methylpyrimidine substituent may improve target selectivity due to increased rigidity .

Pyrimidine Substituent Variations

- 6-Ethyl-5-fluoropyrimidin-4-yl (CAS 2742041-72-9) : Ethyl and fluorine substituents increase electron-withdrawing effects and metabolic stability, as fluorine often reduces oxidative degradation .

Linker Diversity

- Triazole-biphenyl (Compound 10b) : Incorporates a triazole ring formed via click chemistry, enabling modular synthesis. The biphenyl spacer may enhance π-π stacking interactions with hydrophobic enzyme pockets .

- Direct aryl substitution (Compound 20) : Suzuki coupling introduces a rigid aryl-piperidine group, favoring interactions with flat binding sites (e.g., ATP pockets in kinases) .

Physicochemical and Computational Insights

- Molecular weight : The target compound (MW ~357.4 g/mol, estimated) is comparable to analogs like CAS 2742041-72-9 (MW 357.4), suggesting similar bioavailability profiles .

- LogP : The pyrimidine-ether linkage in the target compound may reduce logP compared to aryl-substituted analogs (e.g., Compound 20), balancing solubility and permeability.

Activité Biologique

The compound 6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-9H-purine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

The molecular formula of the compound is with a molecular weight of approximately 315.37 g/mol. Its structure features several key components:

- Pyrimidine and Purine Rings : These heterocyclic structures are often associated with various biological activities.

- Piperidine Moiety : This cyclic amine contributes to the compound's pharmacological properties.

- Methyl and Hydroxy Groups : These functional groups can influence solubility and reactivity.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets, including enzymes and receptors involved in disease pathways. The compound may act as an inhibitor of certain kinases or enzymes that are crucial in cancer cell proliferation and microbial growth.

Potential Mechanisms Include:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways relevant to cancer and infection.

- Receptor Modulation : Interaction with specific receptors may lead to altered signaling pathways, impacting cellular responses.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

- Anticancer Properties : Studies suggest the compound may inhibit tumor growth by targeting specific oncogenic pathways.

- Antimicrobial Activity : Similar derivatives have demonstrated effectiveness against various pathogens, indicating potential applications in treating infections.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

| Study Focus | Findings |

|---|---|

| Anticancer Activity | In vitro studies showed that the compound inhibited the growth of cancer cell lines by inducing apoptosis. |

| Enzyme Interaction | Molecular docking studies indicated strong binding affinities with kinases involved in cancer progression. |

| Antimicrobial Testing | The compound exhibited inhibitory effects against bacterial strains, suggesting potential as an antibiotic agent. |

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Pyrimidine Core : This can be achieved through condensation reactions.

- Introduction of Piperidine and Methyl Groups : Alkylation reactions are commonly employed for these modifications.

- Final Functionalization : This step often involves purification techniques such as high-performance liquid chromatography (HPLC).

Q & A

Q. What approaches reconcile differences in computational and experimental reaction yields?

- Methodological Answer :

- Recalibrate computational models using experimental kinetic data (e.g., Arrhenius parameters) .

- Conduct sensitivity analyses to identify overestimated/underestimated variables (e.g., solvent effects) .

- Iteratively refine simulations with high-fidelity datasets from controlled experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.